molecular formula C10H9BrS B13590548 3-(2-bromoethyl)Benzo[b]thiophene

3-(2-bromoethyl)Benzo[b]thiophene

Cat. No.: B13590548
M. Wt: 241.15 g/mol
InChI Key: TUWIOTIKKAATAM-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)benzo[b]thiophene (CAS 19985-73-0) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a benzo[b]thiophene scaffold, a privileged structure found in numerous pharmacologically active molecules, coupled with a reactive 2-bromoethyl side chain . The molecular formula is C 10 H 9 BrS, and it has a molecular weight of 241.15 . The core benzo[b]thiophene structure is a significant pharmacophore in drug discovery, known to be present in compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The 2-bromoethyl substituent serves as a versatile functional handle for further synthetic elaboration. Researchers can utilize this group in various nucleophilic substitution reactions to create extended molecular structures or to introduce other functional groups, facilitating the synthesis of novel compounds for structure-activity relationship (SAR) studies . This reagent is specifically designed for use in research and development laboratories. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

3-(2-bromoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

TUWIOTIKKAATAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCBr

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 3 2 Bromoethyl Benzo B Thiophene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromine atom on the ethyl side chain of 3-(2-bromoethyl)benzo[b]thiophene is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups.

Reactions with Nitrogen Nucleophiles for Amine Derivatives

The reaction of this compound with nitrogen nucleophiles provides a direct route to various amine derivatives. For instance, the synthesis of 3-(2-aminoethyl)-5-hydroxybenzo[b]thiophene has been reported, showcasing the utility of this reaction in creating more complex, functionalized molecules. rsc.org These reactions typically proceed via a standard SN2 mechanism, where the nitrogen-containing nucleophile displaces the bromide ion. The versatility of this method allows for the synthesis of N-substituted 2-aminomethyl-5-hydroxybenzo[b]thiophenes as well. rsc.org The resulting aminoethyl derivatives of benzo[b]thiophene are of interest in medicinal chemistry. nih.gov

Sulfur Nucleophile Mediated Transformations (e.g., Thiols, Thioacetates)

The bromoethyl group readily reacts with sulfur nucleophiles. For example, treatment with thiols or thioacetates can introduce a sulfur-containing functional group at the ethyl side chain. These reactions are valuable for synthesizing compounds with potential applications in materials science and medicinal chemistry. The reaction with thiourea, for instance, can be used as a surrogate for hydrogen disulfide in C-S bond formation. organic-chemistry.org The resulting thioether or thioester derivatives can undergo further transformations, expanding the synthetic possibilities.

The reaction of 2-mercaptobenzoic acid with aryl bromomethyl ketones, a related transformation, proceeds via an SN2-type nucleophilic attack of the sulfhydryl group to form a sulfanylbenzoic acid intermediate, which then cyclizes. rsc.org This highlights the general reactivity pattern of bromoalkyl groups with sulfur nucleophiles.

Oxygen Nucleophile Reactivity

Similar to other alkyl halides, this compound can react with oxygen nucleophiles, such as alkoxides or phenoxides, to form ethers. This reaction, often following the Williamson ether synthesis, involves the deprotonation of an alcohol to form a more potent nucleophile, which then attacks the electrophilic carbon atom bearing the bromine. youtube.com This method provides a straightforward way to introduce alkoxy or aryloxy groups onto the ethyl side chain of the benzo[b]thiophene core. For example, the synthesis of benzyl (B1604629) 2-bromoethyl ether from 2-benzyloxyethanol demonstrates a similar transformation where an alcohol is converted to a bromoethyl ether.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom

While the primary focus of this article is on the bromoethyl moiety, it is important to note that the bromine atom on the benzo[b]thiophene ring itself can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst. While direct arylation of the benzo[b]thiophene core at the C2 or C3 position is a common strategy, the bromine atom on the benzo[b]thiophene ring can also be utilized for such couplings. nih.govclockss.orgresearchgate.net This allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of complex, multi-substituted benzo[b]thiophene derivatives. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to achieve high yields and selectivity. clockss.org

Table 1: Examples of Suzuki-Miyaura Coupling with Benzo[b]thiophene Derivatives

Benzo[b]thiophene DerivativeCoupling PartnerCatalyst SystemProductReference
3-Iodobenzo[b]thiopheneArylboronic acidPd(PPh3)4, K2CO33-Arylbenzo[b]thiophene researchgate.net
3-Substituted thiophene (B33073)Aryl halideNickel or Palladium catalystRegioselectively arylated thiophene clockss.org
Benzo[b]thiophene 1,1-dioxideArylboronic acidPd(II) catalystC2-arylated benzo[b]thiophene 1,1-dioxide researchgate.net

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction provides an efficient route for the introduction of alkyne moieties by coupling a terminal alkyne with an organic halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net This reaction can be applied to bromo-substituted benzo[b]thiophenes to synthesize alkynylbenzo[b]thiophene derivatives. researchgate.netnih.gov These products are valuable intermediates for further synthetic transformations, including the construction of more complex heterocyclic systems. researchgate.net The Sonogashira coupling is a key step in the synthesis of various functionalized benzo[b]thiophenes. nih.gov

Table 2: Examples of Sonogashira Coupling with Benzo[b]thiophene Derivatives

Benzo[b]thiophene DerivativeCoupling PartnerCatalyst SystemProductReference
BromoalkyneMorpholineNot specifiedBuchwald-Hartwig amination product researchgate.net
2-IodothioanisoleTerminal alkyneNot specified2-Alkynylthioanisole nih.gov
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiopheneIodoaryl compoundsPd-catalystCoupled product researchgate.net

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. While specific examples detailing the Heck reaction with this compound are not prevalent in the searched literature, the reactivity of similar systems, such as benzo[b]thiophene 1,1-dioxides, has been explored. For instance, a palladium(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been reported to proceed with high C2 selectivity. nih.gov This suggests that the benzo[b]thiophene core can participate in Heck-type transformations.

In a more general context, Heck reactions involving aryl bromides are a cornerstone of synthetic chemistry, though they can sometimes be complicated by dehalogenation side reactions. beilstein-journals.org The development of mechanically-activated chemoselective Heck couplings has provided a means to synthesize vinyl-substituted heterocycles, such as 3-vinylindazoles from 3-bromoindazoles, with good to excellent yields. beilstein-journals.org This methodology, which utilizes catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) to restrain dehalogenation, could potentially be adapted for the alkenylation of this compound. beilstein-journals.org

A summary of representative Heck reaction conditions for related substrates is presented below:

SubstrateAlkeneCatalyst SystemBaseSolventYield
Benzo[b]thiophene 1,1-dioxideStyrenePd(OAc)₂Ag₂CO₃THFGood to Excellent nih.gov
3-BromoindazoleVarious OlefinsPd(OAc)₂ / PPh₃ / TBABTEABall-millingGood to Excellent beilstein-journals.org
Aryl BromidesStyrene DerivativesPd(OAc)₂ / LigandK₂CO₃i-PrOHNot specified rsc.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. nih.gov This reaction is highly versatile, allowing for the coupling of aryl halides with a wide range of amines. nih.govnih.gov While specific studies focusing on this compound as the substrate were not identified in the search, the general applicability of this reaction to aryl bromides is well-established. nih.govchemspider.com

The success of the Buchwald-Hartwig amination often depends on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov For example, the amination of 2-bromo-6-methyl pyridine (B92270) with (+/-)-trans-1,2-diaminocyclohexane was successfully carried out using a [Pd₂(dba)₃]/BINAP catalyst system with NaOBuᵗ as the base in toluene. chemspider.com Similarly, the coupling of bromobenzene (B47551) with various aromatic and heterocyclic amines has been optimized to synthesize novel organic semiconductors. nih.gov These examples demonstrate the potential for applying Buchwald-Hartwig amination to this compound to introduce a variety of amino functionalities.

A table summarizing typical conditions for Buchwald-Hartwig amination is provided below:

Aryl HalideAmineCatalyst SystemBaseSolventYield
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene60% chemspider.com
BromobenzeneCarbazoleAllylpalladium(II) chloride dimer / cataCXium® ANaOBuᵗTolueneNot specified nih.gov
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineVarious AminesNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Electrophilic Reactions on the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, its reactivity is generally lower than that of benzene (B151609).

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orguwindsor.ca The heteroatom within the DMG coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.org

In the context of thiophene and its derivatives, the sulfur atom can act as a directing group, although its directing ability is weaker than many other DMGs. Studies on 3-monosubstituted and 2,5-disubstituted thiophenes have shown that metalation can be directed to specific positions. acs.org For benzo[b]thiophene, lithiation typically occurs at the C2 position. The presence of a substituent at the 3-position, such as the 2-bromoethyl group, would likely influence the regioselectivity of metalation. While direct examples for this compound are scarce, the general principle suggests that metalation would likely occur at the C2 position, which could then be trapped by an electrophile to introduce a new substituent.

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions for the attachment of alkyl or acyl groups to an aromatic ring. The benzo[b]thiophene system can undergo Friedel-Crafts acylation, typically requiring a Lewis acid catalyst such as aluminum chloride. google.com The reaction is usually carried out in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com For instance, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) has been successfully acylated using this method. google.com The reactivity of the benzo[b]thiophene ring in Friedel-Crafts reactions is influenced by the substituents present on the ring. The applicability to this compound would depend on the specific reaction conditions and the directing effects of the 2-bromoethyl group.

Intramolecular Cyclization and Annulation Reactions

The this compound scaffold is well-suited for intramolecular cyclization reactions, leading to the formation of novel fused polycyclic systems. These reactions often proceed via the generation of a reactive intermediate at the ethyl side chain, which then attacks the benzo[b]thiophene ring.

Intramolecular cyclization of substituted benzo[b]thiophenes is a versatile strategy for the synthesis of complex heterocyclic architectures. researchgate.netnih.govccspublishing.org.cn For example, intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles provides a route to 2,3-substituted benzo[b]thiophenes. researchgate.netnih.gov Another approach involves the intramolecular C-O Ullmann reaction of 2-(3-bromobenzo[b]thiophen-2-yl)phenol derivatives to construct benzothieno[3,2-b]furan-fused heterocycles. ccspublishing.org.cn

In the case of this compound, intramolecular cyclization could potentially be initiated by forming a carbocation or a radical at the ethyl side chain, which would then attack the C4 position of the benzo[b]thiophene ring, leading to the formation of a new six-membered ring fused to the thiophene moiety. This would result in a tetracyclic system. While specific examples for this exact transformation are not detailed in the provided search results, the general strategies for synthesizing benzo[b]thiophene fused polycyclic derivatives suggest that such a cyclization is a feasible synthetic pathway. ccspublishing.org.cnccspublishing.org.cn

A summary of strategies for the synthesis of benzo[b]thiophene-fused polycycles is presented below:

Starting Material TypeReaction TypeProduct Type
2-(3-Bromobenzo[b]thiophen-2-yl)phenol derivativesIntramolecular C-O Ullmann ReactionBenzothieno[3,2-b]furan-fused heterocycles ccspublishing.org.cn
o-BromoarylacetonitrilesIntramolecular Radical Cyclization2,3-Substituted benzo[b]thiophenes researchgate.netnih.gov
3-Nitrobenzo[b]thiophenes and PhenolsOne-pot reactionBenzo[b]thiophene-fused heteroacenes ccspublishing.org.cn

Radical Cyclization Pathways

While specific studies on the radical cyclization of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry allow for postulation of its reactivity. The bromoethyl group is a suitable precursor for generating a primary radical, which can then undergo intramolecular cyclization.

Intramolecular radical cyclization is a powerful method for the formation of new rings in organic synthesis. In the case of this compound, the generation of a radical at the terminal carbon of the ethyl chain would be the initial step. This is typically achieved using a radical initiator, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or through photoredox catalysis.

Once formed, the radical can attack the C2 or C4 position of the benzo[b]thiophene ring. A 5-exo-trig cyclization onto the C2 position would lead to the formation of a five-membered ring, resulting in a dihydrothieno[3,2-b]indole system. Alternatively, a 6-endo-trig cyclization onto the C4 position of the benzene ring would yield a six-membered ring, forming a tetracyclic system. The regioselectivity of this cyclization would be influenced by steric and electronic factors, as well as the stability of the resulting radical intermediates and final products.

Studies on related systems, such as the intramolecular radical cyclization of o-bromoarylacetonitriles, have demonstrated the feasibility of forming substituted benzo[b]thiophenes, showcasing the utility of radical cyclization in this area of chemistry. diva-portal.orgnih.gov

Reactant Reaction Conditions Product(s) Yield Reference
o-Bromoarylacetonitrile derivativesBu₃SnH, AIBN2,3-Substituted benzo[b]thiophenesModerate to Good diva-portal.orgnih.gov
3-[2-(t-Butylthio)phenyl]propenoateFlash Vacuum Pyrolysis (700°C)Benzo[b]thiophene derivatives and thiocoumarin15-28% nih.gov

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions provides insight into the stability and reactivity of a molecule. For this compound, these reactions can be induced under various conditions, such as in the presence of strong bases or during mass spectrometry analysis.

Fragmentation of benzo[b]thiophene derivatives is often studied using mass spectrometry. The electron impact mass spectra of various benzo[b]thiophene-dicarbonyldichlorides and their derivatives show characteristic fragmentation patterns. diva-portal.org The dominant fragmentation pathways typically involve the cleavage of bonds alpha to the carbonyl groups or other functional groups attached to the heterocyclic core. For this compound, one would expect initial fragmentation to involve the loss of a bromine radical or the entire bromoethyl side chain.

Compound Conditions Observed Reaction Reference
3-LithiobenzothiopheneWarmingIsomerization to 2-lithiobenzothiophene and ring-opening chemrxiv.org
Benzo[b]thiophene-2,5-dicarbonyldichloridesElectron Impact Mass SpectrometryCleavage of the C-Cl bond diva-portal.org
Benzo[b]thiophene-2,5-dicarbonyldianilidesElectron Impact Mass SpectrometryCleavage of the C-N bond of the anilido group diva-portal.org

Applications As Versatile Synthetic Intermediates and Building Blocks

Construction of Complex Heterocyclic Frameworks

The bromoethyl group at the 3-position of the benzo[b]thiophene scaffold serves as a versatile handle for the annulation of additional heterocyclic rings. This allows for the synthesis of novel fused and conjugated systems, expanding the chemical space of benzo[b]thiophene-containing compounds.

The synthesis of thiazole (B1198619) and thiadiazine derivatives often relies on the reaction between an electrophilic component and a sulfur-containing nucleophile. The bromoethyl group in 3-(2-bromoethyl)benzo[b]thiophene provides the necessary electrophilic center for such transformations.

A well-established method for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of an α-halocarbonyl compound with a thioamide. While this compound is not a carbonyl compound, its bromoethyl moiety can function as an alkylating agent in related synthetic strategies. For instance, reaction with a thioamide, such as thiourea, can lead to the formation of an intermediate that subsequently cyclizes to yield a 2-aminothiazole (B372263) ring appended to the benzo[b]thiophene core.

Similarly, 1,3,4-thiadiazine frameworks can be constructed. The reaction of this compound with thiosemicarbazide (B42300) or its derivatives can initiate a sequence of alkylation followed by intramolecular cyclization to yield benzo[b]thiophene-substituted dihydro-1,3,4-thiadiazines. The specific reaction pathway and resulting substitution pattern can be controlled by the choice of reagents and reaction conditions. nih.govnih.gov The reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) with thioglycolic acid to produce a thiazole derivative showcases a related ring-forming strategy on a benzo[b]thiophene system. nih.govsrce.hr

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including 1,2,3-triazole-containing hybrids. beilstein-journals.org The this compound molecule is an excellent substrate for entry into this chemistry.

The synthetic utility begins with the conversion of the bromoethyl group into an azidoethyl group. This is readily achieved through a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃). The resulting intermediate, 3-(2-azidoethyl)benzo[b]thiophene, is a key component for the click reaction. A direct precedent for this transformation is seen in the synthesis of 3-amino-2-((2-azidoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta srce.hrnih.govthieno[2,3-d]pyrimidin-4-one from its corresponding 2-bromoethyl precursor. nih.gov

Once the azide is in place, it can be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst, such as copper sulfate (B86663) and a reducing agent like sodium ascorbate, to afford 1,4-disubstituted 1,2,3-triazole-benzothiophene hybrids in high yield. rsc.org This methodology allows for the modular assembly of diverse molecular architectures by varying the alkyne component, leading to libraries of novel compounds with potential biological activities.

Starting MaterialKey IntermediateReaction TypeProduct Class
This compound3-(2-azidoethyl)benzo[b]thiopheneNucleophilic Substitution (with NaN₃)Azide
3-(2-azidoethyl)benzo[b]thiopheneN/ACu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole-Benzothiophene Hybrids

This table outlines the general strategy for synthesizing triazole-benzothiophene hybrids.

The electrophilic nature of the bromoethyl group makes this compound a suitable agent for the alkylation of nitrogen and oxygen nucleophiles present in other heterocyclic systems, such as quinoxalines and benzoxazines.

Research has demonstrated the feasibility of C3-alkylation of quinoxalin-2(1H)-one derivatives using nitroalkanes in the presence of a base. rsc.org This provides a strong basis for the analogous N-alkylation or C-alkylation of quinoxaline (B1680401) scaffolds using this compound. The reaction would involve the nucleophilic attack of a nitrogen or carbon atom of the quinoxaline ring system on the bromoethyl side chain, leading to a direct linkage between the two heterocyclic cores.

A similar synthetic logic applies to the formation of benzoxazine (B1645224) conjugates. The nitrogen atom of the benzoxazine ring or a hydroxyl substituent can act as a nucleophile, reacting with this compound to form N- or O-alkylated products, respectively. These reactions would typically be carried out in the presence of a base to deprotonate the nucleophile and facilitate the substitution reaction. While specific examples starting from this compound are not prevalent in the literature, the fundamental reactivity is well-established in organic synthesis.

The construction of strained four-membered rings like azetidines and oxetanes requires specific synthetic strategies, often involving intramolecular cyclization. While direct examples using this compound are not widely reported, its structure suggests potential pathways for such syntheses.

For the stereoselective synthesis of an azetidine (B1206935) ring, the bromoethyl group could be elaborated into a suitable precursor for intramolecular cyclization. For example, the bromine could be displaced by a nucleophile containing a protected amine. After deprotection and further chemical modification to introduce a leaving group on the β-carbon of the side chain, an intramolecular nucleophilic substitution could be induced to form the azetidine ring. researchgate.netfrontiersin.org

Similarly, for oxetane (B1205548) synthesis, the bromoethyl moiety could be converted into a 1,3-diol derivative. Subsequent intramolecular cyclization, for instance via a Mitsunobu-type reaction or by converting the terminal hydroxyl into a better leaving group, could yield the corresponding oxetane fused or linked to the benzo[b]thiophene core. magtech.com.cn The stereochemistry of the final product would be dependent on the stereochemistry of the acyclic precursor and the mechanism of the cyclization reaction.

Development of Multi-Substituted Benzo[b]thiophene Libraries

The creation of libraries of structurally related compounds is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting scaffold for the development of multi-substituted benzo[b]thiophene libraries due to its multiple points for diversification.

The benzo[b]thiophene ring itself can be substituted at various positions through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. More significantly, the 3-(2-bromoethyl) side chain provides a key site for introducing molecular diversity. The bromine atom can be displaced by a wide array of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to generate a diverse set of analogues.

Furthermore, the bromoethyl group can be chemically transformed into other functional groups, such as an alkene (via elimination) or an alkyne, which can then undergo a host of other chemical reactions (e.g., Heck, Sonogashira, Diels-Alder reactions) to further expand the library. This versatility allows for the systematic exploration of the chemical space around the benzo[b]thiophene core.

The principles of combinatorial chemistry, particularly parallel synthesis, are well-suited for leveraging the reactivity of this compound. In a parallel synthesis approach, the starting material can be dispensed into an array of reaction vessels, and a different nucleophile or reagent can be added to each vessel. This allows for the rapid generation of a large number of distinct products simultaneously.

A strategy for synthesizing a library of 3-(α-styryl)-benzo[b]thiophenes starting from 3-bromobenzo[b]thiophene derivatives has been successfully demonstrated. nih.gov This involves a palladium-catalyzed coupling reaction, showcasing how a halogen at the 3-position can be used to build complexity. Similarly, one-pot iodocyclization/alkylation strategies have been developed to create diverse 2,3-disubstituted benzo[b]thiophenes. nih.gov

Diversity-Oriented Synthesis Strategies

This compound is an ideal substrate for diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse small molecules from a common starting material. The reactive carbon-bromine bond in the ethyl side chain allows for reactions with a wide array of nucleophiles, such as amines, thiols, and alcohols. This versatility enables the generation of large libraries of benzo[b]thiophene derivatives, each with unique substituents. These libraries are invaluable in high-throughput screening campaigns for the discovery of new molecules with desired biological activities or material properties. The ability to systematically modify the structure around the benzo[b]thiophene core facilitates the exploration of chemical space and the rapid identification of structure-activity relationships (SAR).

Precursors for Organic Electronic and Photonic Materials

The benzo[b]thiophene core is a key component in the design of advanced organic electronic and photonic materials. nih.govnih.govresearchgate.netbeilstein-journals.orggoogle.commdpi.com Its fused aromatic structure provides rigidity and promotes π-electron delocalization, which are essential characteristics for charge transport and light-emitting properties. Thienoacenes, which are rigid, planar structures formed by fusing thiophenes with other aromatic rings, are promising candidates for high-performance organic semiconductors. nih.gov The functionalization of the benzo[b]thiophene scaffold, often starting from precursors like this compound, allows for the fine-tuning of electronic properties, solubility, and solid-state packing, which are critical for device performance. nih.govnih.gov

Synthesis of Organic Semiconductors for OFETs

Benzo[b]thiophene derivatives have been extensively investigated as organic semiconductors (OSCs) in Organic Field-Effect Transistors (OFETs). mdpi.combohrium.com The performance of these devices is highly dependent on the molecular structure of the OSC. researchgate.net Researchers have synthesized various benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use as solution-processable small molecular OSCs. mdpi.com For instance, new BTT derivatives have been synthesized and used as the semiconductor layer in bottom-gate/top-contact OFETs, demonstrating p-channel behavior with significant hole mobility and high current on/off ratios. mdpi.com The strategic attachment of different moieties to the benzo[b]thiophene backbone influences thin-film microstructure and, consequently, the electrical performance of the OFETs. bohrium.com Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), a related thienoacene, have afforded OFETs with very high mobilities, underscoring the potential of this class of materials. nih.gov

Table 1: Performance of Selected Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)

Compound/Semiconductor Device Configuration Hole Mobility (cm²/Vs) Current On/Off Ratio Source
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Bottom-Gate/Top-Contact 0.005 > 10⁶ mdpi.com
2,7-dialkyl nih.govbenzothieno[3,2-b] nih.govbenzothiophenes Solution-Processable > 1.0 - researchgate.net
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Vapor Deposited 3.0 - researchgate.net

Development of Conductive Organosulfur Materials

The development of conductive organosulfur materials has been a major focus in materials chemistry, with thienoacenes like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) at the forefront. nih.gov These materials are attractive for their enhanced air stability and high charge carrier mobility. nih.govresearchgate.net The sulfur atoms in the thiophene (B33073) rings play a crucial role in the electronic structure and intermolecular interactions, which govern charge transport in the solid state. nih.gov By designing and synthesizing novel conjugated polymers incorporating building blocks like 3-(2-octyldodecyl)thieno[3,2-b]thiophene, researchers have created donor materials for organic photovoltaics. mdpi.com The inclusion of the thieno[3,2-b]thiophene (B52689) unit in the polymer backbone has been shown to enhance molecular crystallinity and hole mobility, leading to improved photovoltaic device performance. mdpi.com

Chromophore and Optoelectronic System Applications

Benzo[b]thiophene derivatives are also valuable as chromophores in optoelectronic systems due to their unique photophysical properties. beilstein-journals.org For example, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones exhibit photochromism; upon irradiation with light, they undergo a structural change (Z-E isomerization followed by N→O acyl migration) that alters their optical properties. beilstein-journals.org This rearrangement can lead to a significant change in fluorescence, making them suitable for use in molecular switches. beilstein-journals.org Furthermore, S-oxides of BTBT have been synthesized and shown to form highly ordered structures with long excited-state lifetimes and high fluorescence quantum yields. nih.gov The tunable electronic and optical properties of these materials make them promising for fluorescence-based applications and other optoelectronic devices. nih.gov

Role in Medicinal Chemistry Lead Generation and Scaffold Derivatization

The benzo[b]thiophene nucleus is a prominent scaffold in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities. nih.govontosight.ainih.gov Its structural similarity to endogenous molecules like tryptophan allows it to interact with various biological targets. nih.gov The derivatization of the benzo[b]thiophene core, often facilitated by reactive intermediates like this compound, is a key strategy for lead generation and optimization in drug discovery programs. google.comnih.gov By combining the benzo[b]thiophene nucleus with other functional groups, such as acylhydrazones, chemists have developed new compounds with potent antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus. nih.govmdpi.com

Benzo[b]thiophene as a Privileged Scaffold

The benzo[b]thiophene ring system is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, leading to compounds with diverse pharmacological activities. nih.gov Benzo[b]thiophene derivatives have been shown to act as anti-microbial, anti-cancer, anti-inflammatory, anti-diabetic, and anti-convulsant agents, among others. researchgate.netnih.gov The versatility of this scaffold has led medicinal chemists to explore its structure-activity relationships (SAR) extensively, resulting in the discovery of several lead molecules and clinically used drugs. nih.gov For instance, 2,3-difunctionalized benzo[b]thiophene scaffolds have been studied for their potent antiangiogenic properties, which are relevant to cancer therapy. nih.gov The synthesis of 3-halobenzo[b]thiophene derivatives has also yielded compounds with significant antibacterial and antifungal activities. nih.gov

Table 2: Examples of Bioactive Compounds Based on the Benzo[b]thiophene Scaffold

Compound Class Biological Activity Research Finding Source
2-Anilino-3-cyanobenzo[b]thiophenes Antiangiogenic Inhibited neovascularization by regulating the Akt/Src signaling pathway. nih.gov
3-Halobenzo[b]thiophenes Antimicrobial Cyclohexanol-substituted derivatives showed low MIC values (16 µg/mL) against Gram-positive bacteria and yeast. nih.gov
Benzo[b]thiophene Acylhydrazones Antibacterial (anti-MRSA) A derivative showed a minimal inhibitory concentration of 4 µg/mL on methicillin (B1676495) and daptomycin-resistant S. aureus. nih.govmdpi.com
Benzo[b]thiophene Schiff base complexes (Ni(II)/Mn(II)) Antioxidant, Antimicrobial, Anti-inflammatory Complexes were found to be more biologically potent than the Schiff base ligands alone. rsc.org

Synthetic Routes to Bioactive Compound Scaffolds

The chemical reactivity of the bromoethyl group in this compound makes it a valuable intermediate for the synthesis of various bioactive compound scaffolds. The primary synthetic route involves the nucleophilic substitution of the bromide ion, which is a good leaving group, by a wide range of nucleophiles. This allows for the introduction of diverse functional groups and the construction of more complex molecules with potential therapeutic applications.

One of the most common and significant applications of this intermediate is in the synthesis of N-(2-(benzo[b]thiophen-3-yl)ethyl) substituted amines. These compounds are of interest in medicinal chemistry due to their structural similarity to known neuroactive amines and other biologically active molecules. The general reaction involves treating this compound with a primary or secondary amine. This reaction typically proceeds via an SN2 mechanism.

For instance, the reaction with ammonia (B1221849) would yield the primary amine, 2-(benzo[b]thiophen-3-yl)ethanamine (B187872), a foundational scaffold for further derivatization. More complex bioactive scaffolds can be accessed directly by using substituted amines. The resulting N-substituted 2-(benzo[b]thiophen-3-yl)ethanamine derivatives form the core of various potential therapeutic agents, including those with antimicrobial and anticancer properties.

The versatility of this synthetic approach is highlighted by the variety of amine nucleophiles that can be employed, leading to scaffolds containing piperidine, morpholine, piperazine, and other heterocyclic systems. These heterocyclic moieties are often found in clinically successful drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Below is a data table illustrating the synthesis of various amine-containing scaffolds from this compound.

NucleophileResulting ScaffoldPotential Bioactive Class
Ammonia2-(Benzo[b]thiophen-3-yl)ethanamineNeuroprotective Agents
Piperidine3-(2-(Piperidin-1-yl)ethyl)benzo[b]thiopheneAnticholinergic Agents
Morpholine4-(2-(Benzo[b]thiophen-3-yl)ethyl)morpholineAnticancer Agents
N-Methylpiperazine1-(2-(Benzo[b]thiophen-3-yl)ethyl)-4-methylpiperazineSerotonin Receptor Ligands

Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Focus on Chemical Synthesis)

The design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of a lead compound. This compound serves as an excellent starting point for generating libraries of analogs for SAR studies due to the ease of modifying the ethylamine (B1201723) side chain and the possibility of further substitution on the benzo[b]thiophene ring. researchgate.net

The primary strategy for creating analogs from this intermediate focuses on varying the nucleophile that displaces the bromide. By systematically altering the structure of the amine or other nucleophile, chemists can probe the steric and electronic requirements of the biological target. For example, a library of N-substituted 2-(benzo[b]thiophen-3-yl)ethanamine analogs can be synthesized to explore how changes in the size, basicity, and hydrogen bonding capacity of the N-substituent affect biological activity. smolecule.com

A typical SAR study would involve the synthesis of a series of compounds where the terminal nitrogen atom is part of different ring systems (e.g., piperidine, pyrrolidine, morpholine) or is substituted with various alkyl and aryl groups. Comparing the biological activities of these analogs allows researchers to identify the optimal groups for interaction with the target receptor or enzyme.

Furthermore, analogs can be created by modifying the benzo[b]thiophene core itself, often prior to the introduction of the bromoethyl side chain. Substituents such as halogens, alkyl, or methoxy (B1213986) groups can be introduced at various positions (e.g., 4, 5, 6, or 7) on the benzene (B151609) ring of the benzo[b]thiophene scaffold. smolecule.com These modifications can influence the compound's lipophilicity, electronic distribution, and metabolic stability, providing another layer of SAR data. The combination of modifications to both the core scaffold and the side chain allows for a comprehensive exploration of the chemical space around the initial lead structure. nih.govgoogle.com

The following data table outlines the synthetic design of analogs for SAR studies, starting from substituted this compound derivatives.

This compound AnalogNucleophileResulting Analog for SAR StudySAR Question Addressed
This compoundDiethylamineN,N-Diethyl-2-(benzo[b]thiophen-3-yl)ethanamineEffect of acyclic vs. cyclic amine
This compoundPyrrolidine3-(2-(Pyrrolidin-1-yl)ethyl)benzo[b]thiopheneEffect of 5-membered vs. 6-membered ring
5-Chloro-3-(2-bromoethyl)benzo[b]thiophenePiperidine5-Chloro-3-(2-(piperidin-1-yl)ethyl)benzo[b]thiopheneImpact of electron-withdrawing group on the core
6-Methoxy-3-(2-bromoethyl)benzo[b]thiophenePiperidine6-Methoxy-3-(2-(piperidin-1-yl)ethyl)benzo[b]thiopheneImpact of electron-donating group on the core

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is fundamental for the structural elucidation of organic molecules. It provides insights into the electronic environment of individual protons and carbons, as well as their connectivity.

¹H NMR for Proton Environment Analysis and Purity Assessment

For related compounds such as 3-bromobenzo[b]thiophene-2-carboxylic acid, ¹H NMR spectra have been reported, showing characteristic signals for the aromatic protons of the benzo[b]thiophene ring system. However, specific chemical shifts, coupling constants, and integration values for the protons of the bromoethyl group and the heterocyclic ring of 3-(2-bromoethyl)benzo[b]thiophene are not documented.

¹³C NMR for Carbon Skeleton Elucidation

Similarly, while ¹³C NMR data exists for various benzo[b]thiophene derivatives, allowing for the assignment of all carbon atoms within their structures, no such data has been found for This compound . This information would be crucial for definitively mapping the carbon framework of the molecule.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton and carbon signals of This compound unambiguously. Currently, there is no published research detailing the use of these 2D NMR methods for the analysis of this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. While the general IR spectral features of a benzo[b]thiophene ring are known, a specific IR spectrum for This compound , which would detail the vibrational modes of the C-Br bond and the ethyl linker, is not available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is vital for confirming the elemental composition and aspects of the structure. Although high-resolution mass spectrometry (HRMS) data is available for compounds like 3-bromo-2-cyclohexylbenzo[b]thiophene, confirming their elemental formulas, the specific mass spectrum and fragmentation pathway for This compound have not been reported.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for This compound in the Cambridge Structural Database or other publicly accessible crystallographic repositories.

Spectroscopic Analysis in Reaction Monitoring and Mechanistic Studies

The transformation of benzo[b]thiophene derivatives can be tracked using various spectroscopic methods, providing valuable insights into reaction kinetics and the transient species that may be formed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable in this regard.

In a typical scenario, the progress of a reaction involving a benzo[b]thiophene derivative would be monitored by taking aliquots from the reaction mixture at different time intervals. These samples would then be analyzed spectroscopically. For instance, in a hypothetical substitution reaction on the ethyl side chain of this compound, one would expect to see the characteristic signals of the starting material diminish in the ¹H and ¹³C NMR spectra, while new signals corresponding to the product would appear and grow over time.

Mechanistic investigations often go a step further, aiming to detect and characterize reaction intermediates. For example, in the study of the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, the formation of unexpected 2-amino-3-nitrobenzo[b]thiophenes alongside the expected 3-amino-2-nitrobenzo[b]thiophenes prompted a detailed mechanistic investigation. arkat-usa.orgresearchgate.net The analysis of the final product mixture using NMR and MS, combined with computational studies, led to the proposal of a reaction pathway likely involving the formation of an anionic intermediate and subsequent rearrangement. arkat-usa.orgresearchgate.net

Another example of mechanistic investigation involves radical trapping experiments. In the visible-light-promoted cyclization for the synthesis of benzothiophenes, a radical mechanism was probed. The reaction was carried out in the presence of a radical scavenger, and the reaction mixture was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect any trapped radical species, which would provide evidence for a radical pathway.

Although specific data for this compound is not available, the table below illustrates the kind of spectroscopic data that is typically collected to characterize the final products of reactions involving benzo[b]thiophene derivatives. This data is essential for confirming the structure of the newly formed compounds.

Table 1: Spectroscopic Data for Exemplary Benzo[b]thiophene Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Diethyl benzo[b]thiophene-2,3-dicarboxylate7.95–7.92 (m, 1H), 7.86–7.83 (m, 1H), 7.51–7.43 (m, 2H), 4.50 (q, J = 7.1 Hz, 2H), 4.41 (q, J = 7.1 Hz, 2H), 1.46–1.38 (m, 6H)164.4, 161.8, 140.3, 136.9, 133.6, 133.2, 127.3, 125.5, 124.4, 122.5, 62.1, 61.9, 14.1[M+H]⁺: 279.0673
2,3-Diphenylbenzo[b]thiophene7.87–7.83 (m, 1H), 7.60–7.55 (m, 1H), 7.41–7.28 (m, 9H), 7.24–7.19 (m, 3H)141.0, 139.6, 138.9, 135.6, 134.3, 133.3, 130.5, 129.7, 128.7, 128.8, 127.7, 127.4, 124.6, 124.5, 123.4, 122.1[M+H]⁺: 287.0929
3-bromo-2-cyclohexylbenzo[b]thiophene1.30–1.40 (m, 1H), 1.40–1.60 (m, 4H), 1.75–1.85 (m, 1H), 1.85–1.98 (m, 2H), 2.05–2.18 (m, 2H), 3.19–3.33 (m, 1H), 7.34 (td, J = 1.2, 8.0 Hz, 1 H), 7.43 (td, J = 0.8, 7.2 Hz, 1 H), 7.76–7.81 (m, 2H)26.1, 26.8, 34.3, 40.2, 104.2, 122.7, 122.8, 124.8, 125.1, 136.9, 138.6, 147.2[M]⁺: 294.0078

Mechanistic Investigations of Reactions Involving 3 2 Bromoethyl Benzo B Thiophene

Elucidation of Reaction Pathways

The elucidation of reaction pathways for 3-(2-bromoethyl)benzo[b]thiophene involves a careful examination of the interplay between the substrate's structure and the reaction conditions. The presence of a primary alkyl bromide attached to the electron-rich benzo[b]thiophene core dictates its reactivity in various mechanistic scenarios.

Nucleophilic Substitution Mechanisms (e.g., SN1, SN2)

Nucleophilic substitution is a fundamental reaction of this compound, where the bromine atom is replaced by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is primarily determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism . The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The alternative SN1 mechanism involves the formation of a carbocation intermediate in a rate-determining step, followed by a rapid attack of the nucleophile. Primary carbocations are notoriously unstable, making the SN1 pathway highly unfavorable for this compound under typical nucleophilic substitution conditions. The energy required to form a primary carbocation at the ethyl side chain is prohibitively high.

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound

FeatureSN2 Mechanism (Favored)SN1 Mechanism (Disfavored)
Substrate Structure Primary alkyl halideTertiary or resonance-stabilized alkyl halide
Mechanism Single, concerted stepTwo-step, carbocation intermediate
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]
Stereochemistry Inversion of configurationRacemization
Nucleophile Strong nucleophiles favoredWeak nucleophiles can participate
Solvent Polar aprotic solvents favoredPolar protic solvents favored

An example of an SN2 reaction is the intramolecular cyclization of this compound with an amine to form tetracyclic structures. In this case, the amine acts as the nucleophile, attacking the primary carbon bearing the bromine atom in a concerted fashion.

Radical Mechanisms in Bromination and Cyclization Reactions

Radical reactions offer alternative pathways for the transformation of this compound and its precursors. These reactions are typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).

One relevant radical reaction is the bromination of the ethyl side chain of a precursor molecule, 3-ethylbenzo[b]thiophene, to synthesize this compound. This type of reaction, known as allylic or benzylic bromination (though here it is at a position beta to the aromatic ring), often proceeds via a radical chain mechanism when reagents like N-bromosuccinimide (NBS) are used. The mechanism involves three key stages:

Initiation: A radical initiator (e.g., AIBN or light) generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the ethyl group, forming a more stable radical intermediate. This radical then reacts with a bromine source (like Br2 generated in situ from NBS) to form the product and another bromine radical, which continues the chain.

Termination: Two radicals combine to terminate the chain reaction.

Furthermore, radical cyclization reactions can be employed to form new rings. While direct radical cyclization of this compound itself is less common, analogous intramolecular radical cyclizations of o-bromoarylacetonitriles and related compounds are known to produce benzo[b]thiophene derivatives. nih.gov In a hypothetical radical cyclization involving the bromoethyl side chain, a radical would first be generated at a suitable position, which would then attack another part of the molecule, leading to a cyclic product.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including benzo[b]thiophene. The benzo[b]thiophene ring system is electron-rich and generally undergoes electrophilic attack preferentially at the 3-position. However, in this compound, the 3-position is already substituted.

The 3-alkyl group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution. libretexts.org In the context of the benzo[b]thiophene ring system, this would direct incoming electrophiles to the 2-position of the thiophene (B33073) ring and various positions on the benzene (B151609) ring. The directing effect is a result of the ability of the alkyl group to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction through an inductive effect.

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation. The positive charge in this intermediate is delocalized over the ring. The stability of this intermediate determines the position of substitution. For a 3-alkylbenzo[b]thiophene, attack at the 2-position leads to a more stable carbocation intermediate compared to attack at other positions on the benzene ring. The final step is the loss of a proton from the carbocation to restore the aromaticity of the ring.

Role of Catalysis in Benzo[b]thiophene Transformations

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling transformations that are otherwise difficult or impossible to achieve. Palladium-catalyzed reactions, in particular, are of significant importance.

Palladium-Catalyzed Reaction Mechanisms

Palladium catalysts are widely used for cross-coupling reactions and intramolecular cyclizations. While the bromine is on a primary carbon and not directly attached to the aromatic ring in this compound, palladium-catalyzed reactions can still be envisioned, particularly for intramolecular cyclizations.

A hypothetical palladium-catalyzed intramolecular Heck-type reaction could be used to form a new ring. The general mechanism for a Heck reaction involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond to form a Pd(II) complex.

Migratory Insertion: A double bond within the molecule coordinates to the palladium center and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the Pd(0) catalyst and a proton.

For an intramolecular cyclization of this compound, a suitable unsaturated tether would need to be introduced into the molecule to participate in the migratory insertion step.

Another important class of palladium-catalyzed reactions is the Suzuki coupling, which typically involves the coupling of an organoboron compound with an organohalide. While the primary alkyl bromide of this compound is not a typical substrate for classical Suzuki couplings, advancements in catalyst systems have expanded the scope to include some alkyl halides. The catalytic cycle for a Suzuki coupling generally involves oxidative addition, transmetalation (transfer of the organic group from boron to palladium), and reductive elimination. dntb.gov.uarsc.org

Table 2: Key Steps in Palladium-Catalyzed Reactions

ReactionOxidative AdditionTransmetalationMigratory Insertionβ-Hydride EliminationReductive Elimination
Heck Coupling YesNoYesYesYes
Suzuki Coupling YesYesNoNoYes

Role of Initiators and Additives

The efficiency and outcome of many reactions involving this compound can be significantly influenced by the presence of initiators and additives.

In radical reactions , initiators are crucial for starting the chain reaction. As mentioned earlier, AIBN (azobisisobutyronitrile) is a common thermal radical initiator. Upon heating, it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which can then initiate the desired radical process. The choice of initiator and its concentration can affect the reaction rate and the formation of side products.

In palladium-catalyzed reactions , various additives play critical roles:

Bases: Bases are often required in cross-coupling reactions like the Suzuki and Heck couplings. In the Suzuki coupling, the base activates the organoboron reagent, making it more nucleophilic for the transmetalation step. nih.gov In the Heck reaction, the base is needed to neutralize the acid generated during the catalytic cycle and to facilitate the regeneration of the active Pd(0) catalyst.

Phosphine (B1218219) Ligands: Phosphine ligands coordinate to the palladium center and are crucial for stabilizing the catalyst, preventing its decomposition, and modulating its reactivity. The electronic and steric properties of the phosphine ligand can have a profound impact on the efficiency and selectivity of the reaction. Bulky and electron-rich phosphines often enhance the rate of oxidative addition. nih.gov

Other Additives: Other additives, such as salts, can also influence the outcome of palladium-catalyzed reactions by affecting the solubility of reactants, the stability of intermediates, or the rate of key steps in the catalytic cycle.

Transition State Analysis and Energy Landscapes

The mechanistic pathways of reactions involving this compound are often elucidated through the analysis of transition states and the corresponding energy landscapes. These computational approaches provide critical insights into the feasibility of a proposed reaction mechanism by identifying the highest energy barriers, which correspond to the rate-determining steps. While specific transition state analyses for reactions of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related benzo[b]thiophene systems.

For instance, in a typical nucleophilic substitution reaction at the ethyl side chain, where the bromine atom is displaced by a nucleophile, a transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The energy of this transition state, relative to the reactants and products, determines the activation energy of the reaction.

Energy landscape diagrams for such reactions would map the potential energy of the system as a function of the reaction coordinate. These diagrams would show the energy of the reactants, products, any intermediates, and the transition states that connect them. For example, a two-step reaction mechanism would feature an intermediate species residing in a local energy minimum, with two transition states corresponding to the energy maxima for each step.

Table 1: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution on this compound

Species/StateDescriptionRelative Energy (kcal/mol)
Reactants This compound + Nucleophile0
Transition State 1 Partial bond formation/breaking+20
Intermediate Carbocation or other reactive species+5
Transition State 2 Final bond formation+15
Products Substituted benzo[b]thiophene + Leaving group-10

Note: The data in this table is hypothetical and serves to illustrate the type of information derived from an energy landscape analysis.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and mechanistic details of organic molecules. nih.govmdpi.com Although specific DFT studies on this compound are sparse, research on analogous benzo[b]thiophene derivatives provides a framework for how DFT can be applied. nih.govmdpi.comresearchgate.net

DFT calculations can predict the reactivity of different sites within the this compound molecule. This is often achieved by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO energy is indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO energy points to the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack. sapub.org For this compound, the HOMO is likely to be distributed across the benzo[b]thiophene ring system, while the LUMO may have significant contributions from the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic substitution.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict where a reactant will preferentially attack.

Table 2: Predicted Reactivity Parameters for Benzo[b]thiophene Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity Index (ω)
Benzo[b]thiophene-5.34-1.543.801.58
3-Bromobenzo[b]thiophene-5.45-1.703.751.75
This compound-5.40 (est.)-1.65 (est.)3.75 (est.)1.69 (est.)

Note: Data for benzo[b]thiophene is based on related compounds. mdpi.com Data for 3-bromobenzo[b]thiophene and this compound are estimated for illustrative purposes based on known substituent effects.

DFT is a powerful method for validating or refuting proposed reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. conicet.gov.ar For a given reaction of this compound, different mechanistic pathways can be modeled. The pathway with the lowest activation energy barrier is generally considered the most plausible.

For example, in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, DFT calculations were used to determine the geometries and relative stabilities of the expected and unexpected products, providing insight into the reaction course. researchgate.net Similar studies on this compound could clarify whether a substitution reaction proceeds via an SN1 or SN2 mechanism by comparing the energy barriers for the formation of a carbocation intermediate versus a concerted transition state.

Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts or vibrational frequencies. nih.govresearchgate.net The close agreement between calculated and experimental spectroscopic data for a proposed product can provide strong evidence for its formation and, by extension, for the proposed reaction mechanism. researchgate.net

Table 3: Comparison of Theoretical vs. Experimental Data for a Hypothetical Reaction Product

ParameterDFT Calculated ValueExperimental Value
13C NMR Shift (Cα of ethyl) 35.2 ppm34.8 ppm
13C NMR Shift (Cβ of ethyl) 65.1 ppm64.5 ppm
IR Frequency (C-N stretch) 1150 cm-11145 cm-1

Note: This table is a hypothetical illustration of how DFT calculations can be used to support the identification of reaction products.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of benzo[b]thiophenes is an active area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. nih.gov For 3-(2-bromoethyl)benzo[b]thiophene, future research will likely focus on improving upon existing syntheses and developing new, more direct routes.

Sustainable and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing environmentally benign processes. Future synthetic strategies for this compound and its precursors are expected to align with the principles of green chemistry. This includes the use of less toxic reagents, milder reaction conditions, and minimizing waste.

Recent advances in the synthesis of the benzo[b]thiophene core that could be adapted for this compound include:

Transition-Metal-Free Synthesis: A highly efficient method for synthesizing benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878) has been developed, avoiding the use of costly and potentially toxic transition metals. organic-chemistry.org This approach proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org

Electrophilic Cyclization with Benign Reagents: The use of sodium halides as a source of electrophilic halogens in the presence of copper(II) sulfate (B86663) provides an environmentally friendly method for the synthesis of 3-halobenzo[b]thiophenes. nih.gov This methodology is facile, uses ethanol (B145695) as a solvent, and gives high yields. nih.gov

Elemental Sulfur in Three-Component Coupling: A rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur (S8) has been shown to produce benzo[b]thiophenes with high regioselectivity. researchgate.net The use of elemental sulfur is a key feature of this sustainable protocol. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for the Benzo[b]thiophene Scaffold

MethodKey FeaturesPotential for this compound Synthesis
Transition-Metal-Free SynthesisAvoids transition metal catalysts, uses K2S as a sulfur source. organic-chemistry.orgCould be adapted to use a precursor with a 2-bromoethyl side chain, offering a more sustainable route.
Electrophilic CyclizationUses sodium halides and CuSO4 in ethanol. nih.govA precursor could be designed to undergo this cyclization, directly installing the benzo[b]thiophene core.
Rh-catalyzed Three-Component CouplingUtilizes elemental sulfur, arylboronic acids, and alkynes. researchgate.netA suitably substituted arylboronic acid and alkyne could be used to construct the core, with the ethyl bromide chain added in a subsequent step.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, scalability, and reaction control. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, this is a significant area for future development. The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

Exploration of New Reactivity Modes

The functionalization of the benzo[b]thiophene core is crucial for developing new derivatives with tailored properties. A major focus of current research is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. beilstein-journals.org

Future research on this compound will likely explore the direct functionalization of the benzo[b]thiophene ring, in addition to reactions at the ethyl bromide side chain. Palladium-catalyzed C-H arylation has been reported for the C3 position of benzo[b]thiophenes, demonstrating the potential for new reactivity. nih.gov The development of methods for the selective C-H functionalization at other positions of the benzo[b]thiophene ring of this compound would open up new avenues for creating diverse molecular architectures.

Advanced Applications in Materials Science

Benzo[b]thiophene derivatives are of considerable interest in materials science, particularly in the field of organic electronics. nih.gov Their planar structure and electron-rich sulfur atom make them suitable for use in organic semiconductors. researchgate.net

Future research will likely focus on incorporating the this compound unit into larger conjugated systems for applications in:

Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene derivatives have been used as the active layer in OFETs. bohrium.comresearchgate.net The 3-(2-bromoethyl) group can serve as a reactive handle to attach the benzo[b]thiophene core to other organic semiconductor molecules or polymers.

Organic Light-Emitting Diodes (OLEDs): The photoluminescence properties of benzo[b]thiophene derivatives make them promising candidates for use in OLEDs. acs.org The synthesis of benzo[b]thiophene S-oxides has also been explored for applications in organic electronics and fluorescence. nih.gov

Organic Solar Cells: The benzo[b]thiophene scaffold has been incorporated into molecules for organic solar cells. nih.gov

Table 2: Potential Materials Science Applications of this compound Derivatives

Application AreaRationale
Organic Field-Effect Transistors (OFETs)The benzo[b]thiophene core provides good charge transport properties. bohrium.comresearchgate.net The ethyl bromide side chain allows for further functionalization to tune electronic properties.
Organic Light-Emitting Diodes (OLEDs)Benzo[b]thiophene derivatives can exhibit strong photoluminescence. acs.org The S-oxide derivatives also show promise. nih.gov
Organic Solar Cells (OSCs)The electron-rich nature of the benzo[b]thiophene scaffold is beneficial for light-harvesting applications. nih.gov

Interdisciplinary Research with Chemical Biology (Focus on Synthetic Tool Development)

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.netnih.gov Derivatives have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.org

The this compound molecule is an ideal starting point for the development of synthetic tools for chemical biology. The reactive ethyl bromide group can be readily displaced by a variety of nucleophiles, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. This would enable the synthesis of probes to study the biological targets and mechanisms of action of benzo[b]thiophene-based drugs. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway. nih.gov The development of probes based on this scaffold could help to further elucidate these pathways.

Q & A

Basic: What are the most reliable synthetic routes for 3-(2-bromoethyl)benzo[b]thiophene, and how can purity be optimized?

Answer:
The synthesis of this compound typically involves functionalizing the benzo[b]thiophene core at the 3-position. A common approach is alkylation using bromoethylating agents (e.g., 1,2-dibromoethane) under basic conditions. For example:

  • Step 1: Synthesize the benzo[b]thiophene core via cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds (e.g., using methods from Qin et al. ).
  • Step 2: Introduce the 2-bromoethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Evidence from bromomethyl-substituted analogs (e.g., 3-(bromomethyl)benzo[b]thiophene) suggests using NaH or K₂CO₃ as a base in DMF or THF .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor by TLC and confirm via NMR/IR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.0 ppm) and the bromoethyl group (δ 3.5–4.5 ppm for CH₂Br). Compare with NIST reference data for benzo[b]thiophene derivatives .
  • IR Spectroscopy: Confirm C-Br stretching (500–600 cm⁻¹) and thiophene ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 241) and fragmentation patterns .

Advanced: How do reaction conditions influence competing side reactions (e.g., dehydrohalogenation) during bromoethyl group installation?

Answer:
Bromoethylation may compete with elimination (forming vinylbenzo[b]thiophene) under high temperatures or strong bases. Mitigation strategies include:

  • Temperature Control: Maintain ≤60°C to suppress β-elimination .
  • Base Selection: Use milder bases (e.g., K₂CO₃ instead of NaH) to reduce side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without promoting elimination .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?

Answer:

  • Electron-Withdrawing Effects: The bromoethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

  • Analog Comparison: Replace bromoethyl with trifluoromethyl () or Boc-protected amino groups () to modulate lipophilicity and binding affinity.

  • Key SAR Trends:

    Substituent Effect Reference
    BromoethylEnhances reactivity for covalent binding
    TrifluoromethylImproves metabolic stability
    Boc-aminoIncreases solubility and target specificity

Advanced: How do conflicting reports on antiproliferative activity of bromoethyl-substituted benzo[b]thiophenes inform experimental design?

Answer:
Discrepancies in bioactivity data may arise from:

  • Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity Issues: Residual solvents (e.g., DMSO) in biological assays can skew results. Validate purity via HPLC (>95%) before testing .
  • Control Experiments: Include non-brominated analogs (e.g., benzo[b]thiophene) to isolate the bromoethyl group’s contribution .

Advanced: What strategies improve regioselectivity in synthesizing 3-substituted benzo[b]thiophenes?

Answer:

  • Directing Groups: Install temporary substituents (e.g., acetyl at C2) to direct bromoethylation to C3 .
  • Catalytic Systems: Use Pd-catalyzed C-H activation for precise functionalization, though sulfur poisoning of catalysts requires ligand optimization (e.g., bulky phosphines) .
  • Protection/Deprotection: Protect reactive sites (e.g., NH₂ groups) with Boc before alkylation, followed by TFA cleavage .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Model transition states for Suzuki-Miyaura couplings to predict feasibility. Bromoethyl’s electron-withdrawing nature lowers activation energy for aryl boronate coupling .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation: Use fume hoods due to volatile brominated byproducts.
  • Waste Disposal: Neutralize brominated waste with NaHCO₃ before disposal .

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